Lipophilicity Advantage: Computed LogP 2.36–2.45 vs. Unsubstituted Parent (LogP ~0.04–0.50) Drives Membrane Partitioning
The cyclopentylmethyl derivative exhibits a calculated LogP of 2.36 (Fluorochem) to 2.45 (ChemScene), representing an increase of approximately 1.9–2.4 LogP units over the unsubstituted parent tetrahydro-2H-pyran-4-carboxylic acid (cLogP 0.038 from ChemExper; LogP 0.4976 from AmbInter). This LogP shift places the compound closer to the optimal lipophilicity range (LogP 1–3) for oral drug candidates, as described in Lipinski's Rule of Five and subsequent drug-likeness analyses. [1] By comparison, the parent compound's low LogP predicts poor passive membrane permeability and is typically unsuitable for programs targeting intracellular or CNS compartments without additional structural optimization.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP/cLogP) |
|---|---|
| Target Compound Data | LogP 2.36 (Fluorochem); LogP 2.45 (ChemScene computational chemistry data) |
| Comparator Or Baseline | Tetrahydro-2H-pyran-4-carboxylic acid (CAS 5337-03-1): cLogP 0.038 (ChemExper); LogP 0.4976 (AmbInter) |
| Quantified Difference | ΔLogP ≈ +1.9 to +2.4 units (vs. parent compound); the cyclopentylmethyl substituent shifts LogP from suboptimal (<0.5) into the optimal drug-like range (1–3) |
| Conditions | Computed LogP values from vendor-provided data; not experimentally determined LogP for the target compound. Parent compound values from ChemExper and AmbInter database entries. |
Why This Matters
A 2-unit LogP increase is a pharmacokinetically meaningful shift: it predicts enhanced passive membrane permeability and improved oral absorption potential, which is critical when selecting a building block for lead optimization programs targeting intracellular or orally bioavailable agents.
- [1] Lipinski CA et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46(1–3):3–26. Rule of Five: optimal LogP ≤5; oral drug space typically LogP 0–3. View Source
